molecular formula C6H12ClN3 B3103138 1-(2-Methylpyrazol-3-yl)ethanamine;hydrochloride CAS No. 1431966-08-3

1-(2-Methylpyrazol-3-yl)ethanamine;hydrochloride

Cat. No.: B3103138
CAS No.: 1431966-08-3
M. Wt: 161.63 g/mol
InChI Key: OIEQBUJYOHCSNO-UHFFFAOYSA-N
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Description

1-(2-Methylpyrazol-3-yl)ethanamine;hydrochloride is a chemical compound with the molecular formula C6H11N3·HCl It is a derivative of pyrazole, a five-membered aromatic heterocycle containing three carbon atoms and two adjacent nitrogen atoms

Safety and Hazards

This compound is considered hazardous. It has a signal word of ‘Danger’ and the hazard statement is H314 . The safety information suggests that it can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methylpyrazol-3-yl)ethanamine;hydrochloride typically involves the reaction of 2-methylpyrazole with ethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and the product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methylpyrazol-3-yl)ethanamine;hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxyl derivatives, while substitution reactions can produce a variety of substituted pyrazole derivatives.

Scientific Research Applications

1-(2-Methylpyrazol-3-yl)ethanamine;hydrochloride has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1-Methylpyrazol-3-yl)ethanamine
  • 2-(1-Methylpyrazol-3-yl)ethanamine;dihydrochloride

Uniqueness

1-(2-Methylpyrazol-3-yl)ethanamine;hydrochloride is unique due to its specific substitution pattern on the pyrazole ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit distinct properties and applications, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

1-(2-methylpyrazol-3-yl)ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3.ClH/c1-5(7)6-3-4-8-9(6)2;/h3-5H,7H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIEQBUJYOHCSNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=NN1C)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1431966-08-3
Record name 1H-Pyrazole-5-methanamine, α,1-dimethyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1431966-08-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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